![molecular formula C15H20BClO2 B2647475 2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1953178-18-1](/img/structure/B2647475.png)

2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

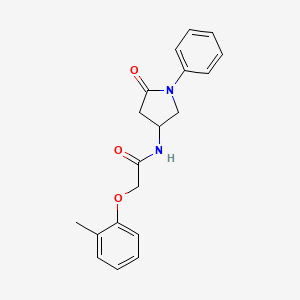

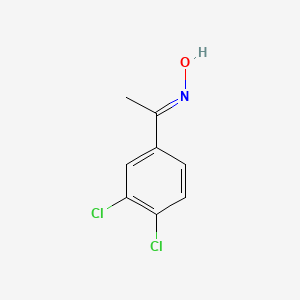

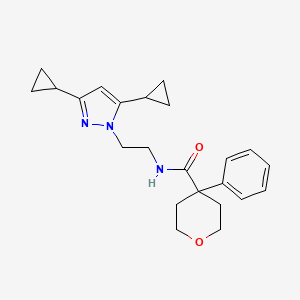

The compound “2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as 4-(Cyclopropyl)phenylboronic acid pinacol ester . It has a molecular formula of C15H21BO2 .

Molecular Structure Analysis

The molecular structure of this compound involves a cyclopropyl group attached to a phenyl ring, which is further connected to a boronic ester group . The boronic ester group consists of a boron atom bonded to two oxygen atoms and two methyl groups .Physical And Chemical Properties Analysis

The compound is a derivative of boronic acid and has a molecular weight of 278.59 . Other physical and chemical properties such as boiling point, melting point, and solubility could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Mechanism and Stereoselectivity in Cyclopropanation

A study by Wang, Liang, and Yu (2011) delves into the asymmetric Simmons-Smith reaction using Charette chiral dioxaborolane ligand, a method extensively used for constructing enantiomerically enriched cyclopropanes. Their research, utilizing density functional theory calculations, reveals key insights into the reaction mechanism and factors influencing enantioselectivity, highlighting the role of torsional and ring strains in the process (Wang, Liang, & Yu, 2011).

Bond-Coupled Electron Transfer Processes

Al‐Kaysi and Goodman (2005) investigated the photooxidation of specific compounds, proposing the mechanism of dissociative return electron transfer (DRET) for efficient Si-Si bond cleavage in certain compounds. Their findings can provide insights into the fragmentation of similar bonds in related chemical structures (Al‐Kaysi & Goodman, 2005).

Synthesis of Oligo-Silacyclohepta-dienes

Research by WooHee-Gweon, KimBo-Hye, and SohnHonglae (2000) on the reaction of 1,4-dilithiotetraphenylbutadiene with various silanes yielded oligomers and their derivatives. This synthesis process is significant for understanding the formation and behavior of complex silacyclohepta-dienes (WooHee-Gweon, KimBo-Hye, & SohnHonglae, 2000).

Syntheses of Polysiloxane-Supported Catalysts

Arai, Uozumi, and Soga (1997) synthesized polysiloxanes with various side groups to create supported zirconocene catalysts. Their research contributes to understanding how these catalysts impact ethene polymerization and the resultant polymer characteristics (Arai, Uozumi, & Soga, 1997).

Palladium-Catalyzed Silaboration of Allenes

Chang, Rayabarapu, Yang, and Cheng (2005) describe a highly regio- and stereoselective method for synthesizing various 2-silylallylboronates from allenes and a specific borylsilane. This research demonstrates the potential applications of this methodology in synthesizing complex organic compounds (Chang, Rayabarapu, Yang, & Cheng, 2005).

Eigenschaften

IUPAC Name |

2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-5-7-11(17)8-6-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQVKQUPCWFSFO-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3-phenylchromen-4-one](/img/structure/B2647392.png)

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2647404.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2647409.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2647411.png)

![N-(3-bromophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanamide](/img/structure/B2647414.png)